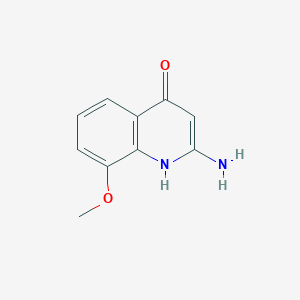

2-Amino-4-hydroxy-8-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-8-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-8-4-2-3-6-7(13)5-9(11)12-10(6)8/h2-5H,1H3,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDZCEWGEOXOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=CC2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673738 | |

| Record name | 2-Amino-8-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858477-58-4 | |

| Record name | 2-Amino-8-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Hydroxy 8 Methoxyquinoline and Its Derivatives

Established Synthetic Pathways for the 2-Amino-4-hydroxyquinoline Core

The construction of the 2-amino-4-hydroxyquinoline scaffold can be achieved through several strategic synthetic routes. These methods often focus on building the pyridine ring onto a pre-existing benzene derivative.

Synthesis from Isatoic Anhydrides and Malononitrile

A convenient process for the preparation of 2-amino-4-hydroxyquinolines utilizes isatoic anhydrides and malononitrile as key starting materials. google.com This method involves a two-step sequence beginning with the base-mediated reaction of a substituted isatoic anhydride with malononitrile in a reaction-inert solvent. google.com This initial reaction forms a 2-amino-3-cyano-4-hydroxyquinoline intermediate. google.com

The reaction is typically initiated by preparing the sodium salt of malononitrile using a strong base like sodium hydride in a solvent such as N,N-dimethylformamide (DMF). The isatoic anhydride is then added, and the mixture is heated to facilitate the condensation and cyclization. google.com Following the formation of the cyano-intermediate, the second step involves hydrolysis and decarboxylation under either acidic or basic conditions to yield the final 2-amino-4-hydroxyquinoline product. google.com For instance, heating the intermediate with concentrated hydrochloric acid effectively removes the cyano group at the C3-position. google.com

Approaches Involving Quinoline (B57606) N-Oxides

The use of quinoline N-oxides is a well-established strategy for the C2-functionalization of the quinoline ring. The N-oxide group activates the C2 and C4 positions towards nucleophilic attack. This reactivity can be harnessed to introduce an amino group at the C2-position.

A general approach involves the activation of the N-oxide with an agent like triflic anhydride, which facilitates the addition of an amine nucleophile. This metal-free amination has been shown to be effective for a variety of quinoline N-oxides and amines.

Specifically for structures related to the target compound, a safe and efficient two-step, one-pot procedure has been developed for the synthesis of 2-amino-8-hydroxyquinoline starting from the readily available 8-hydroxyquinoline (B1678124) N-oxide. This highlights the utility of the N-oxide strategy for introducing an amino group at the C2 position in the presence of other functional groups.

Tandem Cyclization Strategies for Aminoquinoline Formation

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, provide an efficient pathway to complex heterocyclic structures like quinolines. Several classical named reactions, while often involving distinct heating steps, can be considered tandem strategies for building the 4-hydroxyquinoline (B1666331) core.

The Gould-Jacobs reaction is a prominent method for preparing 4-hydroxyquinolines. wikipedia.org It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org This is followed by a thermal intramolecular cyclization, which constitutes a benzannulation step to form the quinoline ring. wikipedia.org The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the 4-hydroxyquinoline core. wikipedia.org This reaction is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org

Another key strategy is the Conrad-Limpach synthesis , which involves the reaction of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction proceeds in two main stages: an initial condensation to form an enamine intermediate (a Schiff base), followed by a high-temperature thermal cyclization (around 250 °C) to furnish the 4-hydroxyquinoline product. wikipedia.orgsynarchive.commdpi.com The choice of reaction temperature is crucial, as lower temperatures favor the Conrad-Limpach product (4-hydroxyquinolines), while higher temperatures can lead to the Knorr product (2-hydroxyquinolines). wikipedia.org

Functionalization and Derivatization Strategies of 2-Amino-4-hydroxy-8-methoxyquinoline

The presence of multiple reactive sites—specifically the C2-amino group and the C4-hydroxyl group—on the this compound scaffold allows for diverse functionalization. However, it also presents a challenge in achieving chemoselectivity.

Chemoselective Acylation at Amino and Hydroxyl Positions

The selective acylation of either the amino or the hydroxyl group on a quinoline core is crucial for building more complex molecules. Studies on the closely related 2-amino-8-quinolinol have elucidated distinct methods to achieve high chemoselectivity. These principles are directly applicable to the functionalization of this compound.

Two primary strategies have been developed to generate either C2-amides or C8-esters selectively.

Selective C8-Esterification: The coupling of 2-amino-8-quinolinol with various carboxylic acids using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 4-dimethylaminopyridine (DMAP) preferentially yields the C8-ester derivatives.

Selective C2-Amidation: To achieve selective acylation at the C2-amino position, a different approach is required. This involves treating an anionic nucleophile of the amino-quinolinol with less reactive acylating agents, such as acyl imidazolides or esters.

Interestingly, the nature of the carboxylic acid itself can influence the reaction's outcome. Under EDCI/DMAP conditions, while most acids yield the C8-ester, N-heteroaromatic acids like 2-picolinic acid result in the formation of the C2-amide, albeit in low yields.

| Acylation Target | Reagents and Conditions | Outcome |

| Hydroxyl Group | Carboxylic Acid, EDCI, DMAP | Selective formation of the C8-ester. |

| Amino Group | Acyl Imidazolide/Ester, Strong Base (e.g., t-BuOK) | Selective formation of the C2-amide. |

| Hydroxyl Group | N-Heteroaromatic Acid, EDCI, DMAP | Predominant formation of the C2-amide (exception to the general rule). |

This table is based on data for the chemoselective acylation of 2-amino-8-quinolinol, which serves as a model for the reactivity of the target compound.

Introduction of Heterocyclic Moieties onto the Quinoline Scaffold

Attaching other heterocyclic rings to the quinoline scaffold is a common strategy to create hybrid molecules with potentially enhanced or novel biological activities.

One effective method involves the C2-heteroarylation of quinoline N-oxides. A metal- and additive-free reaction between quinoline N-oxides and N-sulfonyl-1,2,3-triazoles can produce α-triazolylquinoline derivatives with good regioselectivity and in excellent yields under mild conditions.

Another approach involves the functionalization of a pre-formed quinoline. For example, new derivatives of halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile have been prepared through the interaction of 8-hydroxyquinolines with α-cyanocinnamonitriles. nih.gov This demonstrates the construction of a pyran ring fused to the quinoline system. Similarly, reacting 4-chloro-8-tosyloxyquinoline with nitrogen nucleophiles like pyrazole can introduce the pyrazolyl moiety at the C4 position.

Mannich Reactions and Aminomethylation Approaches

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of a compound containing an active hydrogen atom. In the context of quinoline derivatives, particularly those with activating hydroxyl groups like 8-hydroxyquinoline, this reaction provides a reliable method for introducing aminomethyl groups onto the aromatic ring. mdpi.comnih.gov The reaction typically involves an aldehyde, most commonly formaldehyde, and a primary or secondary amine, which react with the quinoline substrate under mild conditions. mdpi.com

For 8-hydroxyquinoline analogues, the aminomethylation preferentially occurs at the C-7 position, which is ortho to the hydroxyl group and activated towards electrophilic substitution. nih.govacs.org This regioselectivity is a key feature of the modified Mannich reaction (mMr) with hydroxyquinolines. nih.gov The reaction mechanism involves the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the electron-rich quinoline ring. The presence of the hydroxyl group at C-8 directs the substitution to the available ortho (C-7) or para (C-5) positions, with C-7 being the most frequent site of reaction. nih.gov

The versatility of the Mannich reaction allows for the incorporation of a wide array of amines, leading to a diverse set of derivatives. nih.gov Both primary and secondary amines, including acyclic and cyclic variants, can be successfully employed. mdpi.comnih.gov This flexibility is crucial for tuning the physicochemical properties of the resulting molecules. For instance, the reaction of 5-chloro-8-hydroxyquinoline with ciprofloxacin and paraformaldehyde yields a hybrid molecule incorporating the fluoroquinolone antibiotic. mdpi.com

Table 1: Examples of Mannich Reaction Conditions for 8-Hydroxyquinoline Derivatives

| 8-HQ Derivative | Amine | Aldehyde | Solvent | Conditions | Product Position | Reference |

| 8-Hydroxyquinoline | Octylamine | Formalin (37%) | Ethanol | Reflux, 1 h | 7 | researchgate.net |

| 8-Hydroxyquinoline | Piperidine | Paraformaldehyde | 1,4-Dioxane | Not specified | Not specified | nih.gov |

| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin | Paraformaldehyde | Ethanol | Not specified | 7 | mdpi.com |

| 8-Hydroxyquinoline-5-sulfonic acid | Various alkyl/aryl amines | Not specified | Not specified | Not specified | 7 | nih.gov |

Formation of Schiff Base Derivatives

The presence of a primary amino group, such as in 2-aminoquinoline derivatives, provides a reactive handle for the synthesis of Schiff bases (imines). These compounds are typically formed through the condensation reaction between the amino group and an aldehyde or a ketone. nih.govbendola.com The reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine.

This synthetic route is highly efficient for creating a diverse library of compounds, as a wide variety of carbonyl-containing reagents can be used. For example, Schiff bases have been synthesized from the condensation of 8-aminoquinoline with 2-hydroxy-5-nitrobenzaldehyde. bendola.com Similarly, derivatives can be prepared from 8-hydroxy-2-quinolinecarboxaldehyde and various amines containing morpholine or piperidine moieties. nih.gov The resulting Schiff base ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions. bendola.comresearchgate.net

The synthesis is often carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid, and may require heating under reflux to drive the reaction to completion. ijisrt.com The products are typically crystalline solids and can be characterized using various spectroscopic techniques. bendola.com

Table 2: Synthesis of Quinoline-Based Schiff Bases

| Quinoline Reactant | Carbonyl Reactant | Solvent | Key Conditions | Reference |

| 8-Aminoquinoline | 2-Hydroxy-5-nitrobenzaldehyde | Ethanol | Reflux, 3 h | bendola.com |

| 8-Hydroxy-2-quinolinecarboxaldehyde | 1-(2-Aminoethyl)piperidine | Methanol | Stirred, 1 h, room temp. | nih.gov |

| 3-Formyl-2-hydroxy-6-methoxyquinoline | 2-Aminophenol | Ethanol | Reflux, 6-7 h, acetic acid | ijisrt.com |

Investigation of Reaction Mechanisms and Regioselectivity in Synthesis

Understanding the underlying mechanisms and factors controlling regioselectivity is crucial for the rational design of synthetic routes to specifically substituted quinolines. In nucleophilic aromatic substitution (SNAr) reactions of di-substituted quinolines, such as 2,4-dichloroquinazoline, theoretical and experimental studies have been combined to explain the observed regioselectivity. DFT calculations have shown that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack than the C-2 position. mdpi.com This theoretical insight is consistent with experimental observations where amines preferentially substitute the chlorine atom at C-4. mdpi.com

In the case of electrophilic substitutions, such as the Mannich reaction on 8-hydroxyquinoline, the regioselectivity is governed by the directing effect of the activating hydroxyl group. The C-7 position is electronically favored for electrophilic attack. acs.org The mechanism proceeds through the formation of an iminium ion, which acts as the electrophile. The electron-rich phenol (B47542) ring of the 8-hydroxyquinoline then attacks this ion, leading to the formation of a C-C bond.

Enantioselective Synthesis and Chiral Resolution of Related Quinoline Derivatives

The synthesis of enantiomerically pure quinoline derivatives is of significant interest, particularly for applications where specific stereoisomers exhibit desired activity. There are three main approaches to obtaining enantiopure compounds: the chiral pool method, asymmetric synthesis, and optical resolution. tcichemicals.com

Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved through methods like asymmetric transfer hydrogenation, which has been successfully applied in the kinetic resolution of axially chiral 5- or 8-substituted quinoline derivatives. nih.gov This method allows for the simultaneous preparation of two different axially chiral skeletons with high selectivity. nih.gov

Optical resolution is a classical method used to separate a racemic mixture into its constituent enantiomers. tcichemicals.com This technique involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility. After separation, the resolving agent is removed to yield the pure enantiomers. While effective, a major drawback is that the maximum theoretical yield for the desired enantiomer is 50%. tcichemicals.com Chiral auxiliaries can also be employed, where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com

While specific examples of enantioselective synthesis for this compound are not prevalent in the reviewed literature, the principles and methods applied to other quinoline derivatives are directly relevant and provide a framework for developing such syntheses.

Advanced Spectroscopic and Structural Elucidation Research on 2 Amino 4 Hydroxy 8 Methoxyquinoline

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be established.

For 2-Amino-4-hydroxy-8-methoxyquinoline, the ¹H NMR spectrum is expected to show distinct signals for each proton. The protons on the quinoline (B57606) ring system will appear in the aromatic region, typically between 6.5 and 8.5 ppm. Their specific shifts and coupling patterns (doublets, triplets, or doublets of doublets) are dictated by their position relative to the electron-donating (amino, hydroxyl, methoxy) and electron-withdrawing (quinoline nitrogen) groups. For instance, studies on related substituted quinolines, such as 3,6,8-trimethoxyquinoline, show aromatic protons in similar environments. tandfonline.com The proton at the C3 position is anticipated to be a singlet, while the protons at C5, C6, and C7 will exhibit coupling patterns consistent with their adjacent protons. The methoxy (B1213986) group protons (-OCH₃) will typically appear as a sharp singlet in the upfield region, around 3.9-4.1 ppm. tandfonline.com The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment. The carbon atoms of the quinoline ring will resonate in the downfield region (100-160 ppm). The chemical shifts are influenced by the attached functional groups; for example, the carbons bearing the hydroxyl (C4) and methoxy (C8) groups are expected to be significantly deshielded. Data from related compounds like 6-methoxy-8-nitroquinoline (B1580621) can be used to predict the approximate shifts. chemicalbook.com The carbon of the methoxy group will appear further upfield, typically around 55-60 ppm. tandfonline.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~6.0 - 6.5 | Singlet |

| H-5 | ~7.0 - 7.5 | Doublet |

| H-6 | ~6.8 - 7.2 | Triplet |

| H-7 | ~7.2 - 7.6 | Doublet |

| -OCH₃ | ~3.9 - 4.1 | Singlet |

| -NH₂ | Variable (Broad) | Singlet |

| -OH | Variable (Broad) | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~95 - 105 |

| C-4 | ~160 - 165 |

| C-4a | ~140 - 145 |

| C-5 | ~115 - 120 |

| C-6 | ~110 - 115 |

| C-7 | ~120 - 125 |

| C-8 | ~155 - 160 |

| C-8a | ~135 - 140 |

| -OCH₃ | ~55 - 60 |

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

In the IR spectrum of this compound, several key absorption bands would confirm its structure. The presence of the amino group (-NH₂) would be indicated by a pair of medium-to-weak absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The hydroxyl group (-OH) would exhibit a broad absorption band in the 3200-3600 cm⁻¹ range due to O-H stretching, often overlapping with the N-H signals. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group appears just below 3000 cm⁻¹.

The C=C and C=N stretching vibrations of the quinoline ring system would produce a series of sharp bands in the 1450-1650 cm⁻¹ region. The C-O stretching vibrations of the ether (Ar-O-CH₃) and phenol (B47542) (Ar-OH) functionalities would be visible in the fingerprint region, typically between 1200-1300 cm⁻¹ and 1000-1200 cm⁻¹, respectively. For example, IR analysis of 8-methoxyquinoline (B1362559) showed aromatic absorptions at 3049 cm⁻¹ and fingerprint region bands between 649-892 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (Two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |

| Quinoline Ring | C=C, C=N Stretch | 1450 - 1650 |

| Aryl Ether | Ar-O-C Stretch | 1200 - 1275 |

| Phenol | Ar-O Stretch | 1150 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidating Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital (usually a π or a non-bonding n orbital) to a higher energy anti-bonding orbital (π*). The wavelength of maximum absorption (λₘₐₓ) is characteristic of the molecule's chromophore.

The quinoline ring system is an extended aromatic chromophore. Unsubstituted quinoline exhibits absorption bands corresponding to π→π* transitions. The introduction of powerful auxochromes like the amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups is expected to cause a significant bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated system by the lone pairs of electrons on the oxygen and nitrogen atoms.

Studies on related 8-hydroxyquinoline (B1678124) derivatives show characteristic absorption peaks for π→π* and n→π* transitions of the quinoline ring. researchgate.net For this compound, multiple absorption bands would be anticipated. High-energy π→π* transitions are expected in the shorter wavelength UV region (around 220-280 nm), while lower-energy n→π* transitions and charge-transfer bands would appear at longer wavelengths (300-400 nm), potentially extending into the visible region. researchgate.net The exact λₘₐₓ values are sensitive to the solvent polarity.

Table 4: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

| Electronic Transition | Expected λₘₐₓ Range (nm) | Chromophore |

| π → π | 220 - 280 | Quinoline Ring System |

| π → π | 280 - 350 | Extended Conjugated System |

| n → π* | 350 - 420 | Heterocyclic N, O, and N substituents |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound. In the mass spectrometer, a molecule is ionized and then fragmented. The resulting mass-to-charge (m/z) ratios of the molecular ion and its fragments are detected.

For this compound (C₁₀H₁₀N₂O₂), the molecular weight is 190.19 g/mol . The high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z value corresponding to this mass. Due to the presence of two nitrogen atoms, the molecular ion peak will conform to the nitrogen rule, having an even mass number.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Neutral Loss |

| 190 | [C₁₀H₁₀N₂O₂]⁺ (Molecular Ion) | - |

| 175 | [C₉H₇N₂O₂]⁺ | •CH₃ |

| 147 | [C₈H₇N₂O]⁺ | •CH₃, CO |

| 119 | [C₇H₅N₂]⁺ | •CH₃, CO, CO |

X-ray Crystallography for Solid-State Molecular Structure Determination of Related Compounds

While a crystal structure for this compound itself may not be available, X-ray crystallography studies on closely related compounds provide profound insights into the expected solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Studies on derivatives like 3,6,8-trimethoxyquinoline and various polymorphs of 8-hydroxyquinoline reveal key structural features. tandfonline.comtandfonline.com The quinoline core is, as expected, a planar bicyclic system. The bond lengths within the rings would be intermediate between typical single and double bonds, confirming the aromatic character.

Crucially, the presence of both hydrogen bond donors (-OH and -NH₂) and acceptors (the quinoline nitrogen and the oxygen atoms) in this compound suggests that strong intermolecular hydrogen bonding will dominate its crystal packing. It is highly probable that the molecules would form hydrogen-bonded dimers or extended networks in the solid state. For example, crystal structures of 8-hydroxyquinoline polymorphs show that molecules form dimers through O—H···N hydrogen bonds. tandfonline.com Similar interactions, as well as N-H···O or O-H···O bonds, would be expected to dictate the supramolecular architecture of this compound, influencing its physical properties such as melting point and solubility.

Computational and Theoretical Investigations of 2 Amino 4 Hydroxy 8 Methoxyquinoline

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.orgscirp.org It is widely employed to determine the optimized molecular geometry, where the molecule is at its lowest energy state, and to calculate various electronic properties. scirp.orgnih.gov For a molecule like 2-Amino-4-hydroxy-8-methoxyquinoline, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net This process starts with an initial molecular geometry, and the DFT algorithm iteratively adjusts the atomic coordinates to minimize the total energy, thus finding the most stable conformation. scirp.org These calculations provide a foundational understanding of the molecule's three-dimensional shape and the distribution of electrons. rsc.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. researchgate.netresearchgate.net Conversely, a large energy gap implies higher stability and lower reactivity. researchgate.net For quinoline (B57606) derivatives, DFT calculations have been used to determine these energy levels. For instance, in a study on novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-ones, the calculated energy gaps ranged from 2.783 eV to 3.995 eV, indicating varying levels of reactivity among the derivatives. researchgate.netrsc.org The distribution of HOMO and LUMO orbitals across the molecule reveals the most likely sites for electrophilic and nucleophilic attacks, respectively.

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.432 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.437 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.995 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.435 |

| Global Hardness | η | (ELUMO - EHOMO) / 2 | 1.998 |

| Global Softness | S | 1 / (2η) | 0.250 |

| Electrophilicity Index | ω | μ² / (2η) | 4.918 |

DFT calculations are a reliable method for predicting the vibrational (Infrared and Raman) and NMR spectra of molecules. scirp.orgresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. scirp.org These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental data. researchgate.net Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be computed and compared with experimental spectra to aid in the structural confirmation of compounds like this compound. rsc.orgresearchgate.net For example, studies on 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline have shown a good correlation between the calculated and experimental vibrational and NMR spectra, validating the computed molecular structure. researchgate.net

| Spectroscopic Data Type | Functional Group/Proton | Predicted Value | Experimental Value |

|---|---|---|---|

| IR Frequency (cm⁻¹) | N-H stretch (amino) | ~3490 cm⁻¹ | ~3494 cm⁻¹ |

| IR Frequency (cm⁻¹) | O-H stretch (hydroxyl) | ~3300 cm⁻¹ | ~3350 cm⁻¹ |

| ¹H NMR Chemical Shift (ppm) | Aromatic Protons | 7.20 - 8.15 ppm | 7.23 - 8.15 ppm |

| ¹H NMR Chemical Shift (ppm) | N-CH₃ Protons | 3.51 ppm | 3.53 ppm |

| ¹³C NMR Chemical Shift (ppm) | Aromatic Carbons | 115 - 150 ppm | 116 - 148 ppm |

From the HOMO and LUMO energy values obtained through DFT, several global quantum chemical descriptors can be calculated to further characterize the reactivity of a molecule. researchgate.netnih.gov These descriptors include chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net Chemical potential describes the tendency of electrons to escape from a system. Global hardness (η) measures the resistance to change in the electron distribution, with harder molecules being less reactive. researchgate.net Softness (S) is the reciprocal of hardness and indicates a higher reactivity. researchgate.net The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. researchgate.net These parameters are crucial for understanding the molecule's behavior in chemical reactions and for developing structure-activity relationships.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate, such as this compound, within the active site of a biological target. mdpi.comnih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a function that estimates the binding free energy. nih.gov

Molecular docking simulations provide detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π–π stacking. mdpi.com For example, docking studies of 2-phenylamino-4-phenoxyquinoline derivatives with HIV-1 non-nucleoside reverse transcriptase revealed key hydrogen bonding with amino acid residues like Lys101 and π–π stacking with Tyr188 and Trp229. mdpi.com Similarly, docking simulations of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives have been used to explore their binding modes with targets like HIV integrase. researchgate.net By identifying these binding modes, researchers can understand the structural basis for a compound's biological activity and rationally design more potent and selective inhibitors. For this compound, docking could predict its interactions with potential targets, guiding further experimental validation.

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Quinoline Derivative | -8.5 | Lys101, His235 | Hydrogen Bond |

| Tyr188, Trp229 | π–π Stacking | ||

| Val106, Pro236 | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsphinxsai.com The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity. A QSAR study on 8-methoxy quinoline derivatives as inhibitors of Mycobacterium tuberculosis successfully correlated their inhibitory activity with structural, thermodynamic, and electrotopological parameters. sphinxsai.com

To build a QSAR model, a set of molecules with known activities is used as a training set. For each molecule, a variety of molecular descriptors are calculated, which can include physicochemical properties (e.g., logP), topological indices, and quantum chemical descriptors. sphinxsai.com Statistical methods, such as Multiple Linear Regression (MLR), are then employed to generate an equation that best describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable). sphinxsai.com The resulting model can then be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov For a class of compounds including this compound, a QSAR model could predict their efficacy based on variations in their substituent groups.

Exploration of Biological Activities and Underlying Molecular Mechanisms in Vitro and Cellular Research

Antimicrobial Activity Research

No specific studies on the antimicrobial activity of 2-Amino-4-hydroxy-8-methoxyquinoline were identified. Research on the broader class of 8-hydroxyquinolines and their derivatives shows a wide range of antimicrobial effects, but data for this particular compound is absent.

Antibacterial Efficacy and Mechanism of Action Studies

There is no available scientific literature detailing the antibacterial efficacy or the mechanism of action of this compound against any bacterial strains. While related 8-methoxyquinoline (B1362559) derivatives have been synthesized and tested for antibacterial properties, specific data for the requested compound, including Minimum Inhibitory Concentration (MIC) values or mechanistic insights, could not be located. researchgate.net

Antifungal Properties and Associated Mechanisms

Similarly, no studies were found that investigated the antifungal properties of this compound. The scientific literature contains reports on the antifungal potential of various 8-hydroxyquinoline (B1678124) derivatives, but none focus on the specific molecule . nih.gov

Antiviral Investigations and Inhibition Mechanisms

Anticancer Activity Research

No dedicated research on the anticancer activity of this compound has been published. The anticancer potential of the quinoline (B57606) scaffold is a subject of broad investigation, but specific studies on this derivative are absent from the available literature.

Assessment of Cytotoxicity against Specific Cancer Cell Lines

There are no public records or scientific articles that assess the cytotoxic effects of this compound on specific cancer cell lines. Consequently, data such as IC₅₀ values against cell lines like MCF-7, HCT 116, or others are not available. While other 8-hydroxyquinoline derivatives have been evaluated for their cytotoxic potential, this specific compound has not been reported. nih.govnih.gov

Investigation of Apoptosis Induction Pathways

No studies investigating the pathways through which this compound might induce apoptosis in cancer cells could be found. Research into whether this compound can trigger intrinsic or extrinsic apoptotic pathways has not been published.

Data Tables

Due to the absence of specific experimental data for this compound in the scientific literature, no data tables can be generated.

Enzyme and Protein Target Identification and Modulation

The quinoline scaffold, the core of this compound, is known to interact with a variety of proteins and enzymes, modulating their function. The biological activity of 8-hydroxyquinoline (8HQ) derivatives often stems from their ability to chelate metal ions. nih.gov This chelating property is crucial as it can affect the function of metalloenzymes. The increase in intracellular copper mediated by 8HQs can lead to the production of reactive oxygen species (ROS), suggesting a mechanism of action involving the disruption of metal ion homeostasis. nih.gov

Studies on quinone compounds, which share structural motifs with oxidized quinolines, show that they preferentially target proteins rich in lysine (B10760008). nih.gov The reaction products often involve the targeting of lysine and histidine residues on the protein surface. nih.gov This suggests that the amino group of this compound could play a role in forming covalent or non-covalent bonds with protein targets.

While direct studies on this compound are limited, research on related aminoquinoline derivatives has identified specific enzyme targets. For example, certain 8-alkylaminoalkyl-6-methoxy-quinolines have been identified as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability of many cancer-related proteins. nih.gov Similarly, other quinoline derivatives have shown inhibitory activity against HIV-1 reverse transcriptase, with molecular docking studies indicating interactions with key amino acid residues like Lys101, His235, and Pro236. mdpi.com The hydroxyl group at the 3-position of kynurenine, a related structure, appears to be an important recognition element for the enzyme kynureninase, and methylation of this group significantly decreases inhibitor binding, highlighting the importance of hydrogen-bonding capabilities. researchgate.net

Antioxidant Activity and Radical Scavenging Mechanisms

Quinoline derivatives are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. iau.irmdpi.com The primary mechanism for many phenolic antioxidants is the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. nih.gov The 4-hydroxy group in this compound is a key structural feature for this activity.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard in vitro method used to evaluate the radical scavenging ability of compounds. nih.govresearchgate.netsapub.org In this assay, the antioxidant compound donates an electron or a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govresearchgate.net

The antioxidant capacity of quinoline derivatives is highly dependent on their substitution pattern. Studies on quinoline-hydrazone derivatives have shown that the presence of a hydroxyl group in the structure enhances antioxidant activity. nih.gov The number and position of hydroxyl groups in phenolic compounds positively correlate with their DPPH radical scavenging ability. nih.gov For instance, research on 2'-aminochalcones demonstrated that a derivative with two adjacent hydroxyl groups exhibited stronger antioxidant activity than other derivatives. researchgate.net The amino and methoxy (B1213986) groups on the this compound ring also influence its electronic properties and, consequently, its antioxidant potential. researchgate.net For example, 5-amino-8-hydroxyquinoline was found to be a more potent antioxidant than the standard α-tocopherol, suggesting a positive contribution from the amino group.

Table 1: Antioxidant Activity of Selected Quinoline Derivatives

| Compound | Assay | Activity/Result |

|---|---|---|

| 8-Methoxy-2-chloroquinoline-3-carbaldehyde | DPPH Radical Scavenging | 92.96% scavenging activity. researchgate.net |

| Quinoline-hydrazone derivative (with -OH group) | DPPH Radical Scavenging | Stronger antioxidant activity than benzimidazole (B57391) derivative. nih.gov |

| Caffeic acid-8-aminoquinoline derivatives | DPPH Radical Scavenging | Good antioxidants with higher scavenging percentage than caffeic acid alone. nih.gov |

| 5-Amino-8-hydroxyquinoline | DPPH Radical Scavenging | IC50 = 8.70 µM (more potent than α-tocopherol). |

Anti-inflammatory Research

Quinoline derivatives have demonstrated significant anti-inflammatory effects in various studies. mdpi.comresearchgate.net The mechanisms underlying this activity are often linked to the modulation of key inflammatory signaling pathways.

A primary target for anti-inflammatory action is the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.netmdpi.com NF-κB is a transcription factor that, under inflammatory conditions, moves to the nucleus and promotes the expression of pro-inflammatory cytokines like IL-6 and TNF-α, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Several novel quinoline and quinazoline (B50416) derivatives have been shown to inhibit the NF-κB pathway. researchgate.netresearchgate.netnih.gov For example, certain (4-phenylamino)quinazoline derivatives inhibit the translocation of the NF-κB dimer to the nucleus. mdpi.com Similarly, a novel quinoline inhibitor, designated Q3, was found to interfere with the DNA-binding activity of NF-κB. nih.gov

Another critical anti-inflammatory pathway involves the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. researchgate.netmdpi.com Activation of Nrf2 is considered a promising strategy for preventing oxidative damage. nih.gov Under oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), initiating the transcription of protective genes. nih.gov Various nitrogen-containing heterocyclic compounds, including quinoline derivatives, have been identified as potent NRF2 activators. nih.govmdpi.com For example, certain 4-anilinoquinolinylchalcone derivatives have been found to significantly induce Nrf2 activity. nih.gov

Table 2: Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound Class | Target/Assay | Effect |

|---|---|---|

| 4-Aminoquinazoline derivatives | NF-κB Pathway Inhibition | Potent inhibition of cell proliferation in breast cancer lines via NF-κB pathway. researchgate.net |

| (4-Phenylamino)quinazoline alkylthiourea derivatives | IL-6 Production | Strong inhibition with IC50 = 0.84 µM. mdpi.com |

| 4-Anilinoquinolinylchalcone derivatives | Nrf2 Activation | Significant induction of Nrf2 activity in HaCaT cells. nih.gov |

| 2-Amino-4-methylpyridine | Inducible NO Synthase (NOS II) | Potent competitive inhibition with an IC50 of 6 nM. nih.gov |

| 2-Methoxy-4-vinylphenol | NO and PGE2 Production | Dose-dependent inhibition in LPS-stimulated cells. nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a compound's chemical structure influences its biological activity. nih.gov For the quinoline class of compounds, extensive SAR studies have been conducted to optimize their therapeutic properties. nih.govoup.comyoutube.com

The substitution pattern on the quinoline ring is a critical determinant of activity. For 4-aminoquinolines, substituents at the 7-position can significantly affect the basicity (pKa) of the quinoline nitrogen and the side-chain amino group, which in turn influences drug accumulation in target organelles. nih.gov For instance, electron-withdrawing groups at the 7-position generally lower the pKa values. nih.gov

For 8-aminoquinolines, the focus has often been on the side chain attached to the amino group and the metabolic transformations the molecule undergoes. nih.gov The nature of the substituents on the quinoline core itself is also vital. The 8-hydroxy group is a well-known metal chelator, a property integral to the biological activities of many 8-hydroxyquinolines. nih.govnih.govnih.gov In the case of this compound, the 4-hydroxy group is also expected to be a key player in its biological profile, particularly its antioxidant activity. researchgate.net

The specific placement of the amino, hydroxyl, and methoxy groups on this compound creates a distinct pharmacophore:

4-Hydroxy Group: This phenolic hydroxyl group is a primary site for antioxidant activity through hydrogen donation. researchgate.netresearchgate.net It can also participate in hydrogen bonding with biological targets.

8-Methoxy Group: The methoxy group can act as a hydrogen bond acceptor. Its presence and position can influence the molecule's solubility, metabolic stability, and steric interactions with target sites. In related structures, a methoxy group has been shown to significantly impact binding affinity compared to a hydroxyl group at the same position. researchgate.net

SAR studies on related 4-aminoquinolines have revealed that a substituent at the 3-position of the quinoline ring can be critical for activity and selectivity against certain protein targets. acs.org While direct experimental data for this compound is not available, these principles suggest that the unique combination and positioning of its functional groups provide a promising basis for diverse biological activities, warranting further investigation.

Coordination Chemistry and Metal Ion Interactions of 2 Amino 4 Hydroxy 8 Methoxyquinoline Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline (B1678124) derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. jchemlett.comijsrst.com The resulting complexes are often colored, microcrystalline powders with higher melting points than the free ligand, indicating the formation of a new, more stable chemical entity. jchemlett.comsphinxsai.com Characterization of these complexes involves a suite of physicochemical and spectroscopic techniques to confirm their stoichiometry, structure, and properties. ijsrst.comresearchgate.net

Derivatives of 8-hydroxyquinoline, including 2-Amino-4-hydroxy-8-methoxyquinoline, primarily function as monoprotic, bidentate ligands. scirp.org Chelation occurs through the coordination of the deprotonated phenolic oxygen atom and the nitrogen atom of the pyridine ring to a central metal ion. jchemlett.comresearchgate.netekb.eg This forms a stable five-membered chelate ring. scispace.com

The stoichiometry of these complexes is commonly found to be in a 1:2 metal-to-ligand ratio (ML₂), although other ratios can occur depending on the metal ion's coordination number and oxidation state. ijsrst.comsphinxsai.comresearchgate.net For instance, six-coordinate metal ions often form ML₃ complexes. scispace.com The resulting metal complexes are typically non-electrolytic in nature, as confirmed by molar conductance measurements. researchgate.netnih.gov

| Characteristic | Description | Supporting Evidence |

|---|---|---|

| Ligand Type | Monoprotic, Bidentate | Coordination via phenolic oxygen and ring nitrogen. scirp.org |

| Common Stoichiometry | 1:2 (Metal:Ligand) | Confirmed by conductometric and spectrophotometric methods. scirp.orgresearchgate.net |

| Chelate Ring Size | 5-membered ring | Formation between the metal, oxygen, C8, C9, and nitrogen atoms. scispace.com |

| Electrolytic Nature | Generally non-electrolytic | Low molar conductance values in solution. researchgate.netnih.gov |

Spectroscopic analysis is crucial for elucidating the coordination of the ligand to the metal ion. In Infrared (IR) spectroscopy, complex formation is confirmed by several key changes. A broad band associated with the phenolic O-H group in the free ligand disappears upon chelation. nih.gov Furthermore, the C=N stretching vibration of the quinoline (B57606) ring often shifts to a higher frequency, and a new band corresponding to the C-O-M (metal) bond appears. sphinxsai.com The presence of coordinated water molecules in some complexes is indicated by broad O-H stretching bands. sphinxsai.comnih.gov

Electronic absorption spectra (UV-Vis) of the metal complexes show bands corresponding to intra-ligand transitions and charge transfer transitions between the ligand and the metal ion. nih.gov

Magnetic susceptibility measurements at room temperature provide valuable information about the geometry of the complexes. For example, Co(II), Ni(II), and Mn(II) complexes of 8-hydroxyquinoline derivatives often exhibit magnetic moment values consistent with an octahedral geometry, while certain Cu(II) complexes may suggest a distorted octahedral or square planar geometry. sphinxsai.comresearchgate.net Diamagnetic behavior is typically observed for Zn(II) and dioxouranium(VI) complexes. nih.gov

| Technique | Observation upon Complexation | Inference |

|---|---|---|

| FT-IR | Disappearance of ν(O-H); Shift in ν(C=N); Appearance of ν(C-O-M). sphinxsai.com | Coordination through phenolic oxygen and ring nitrogen. sphinxsai.com |

| UV-Vis | Appearance of charge transfer bands. nih.gov | Electronic interaction between metal and ligand. nih.gov |

| Magnetic Moment (μeff) | Values correspond to specific numbers of unpaired electrons (e.g., ~4.8 B.M. for Co(II), ~3.1 B.M. for Ni(II)). ekb.egresearchgate.net | Elucidation of the complex's geometry (e.g., octahedral, tetrahedral). researchgate.net |

These detailed structural parameters are essential for understanding the electronic properties and for building structure-activity relationships, particularly for biological applications. nih.gov

Influence of Metal Chelation on Biological Activity

The biological activity of 8-hydroxyquinoline derivatives is profoundly influenced by metal ion chelation. researchgate.nettandfonline.com In many cases, the resulting metal complexes exhibit significantly enhanced antimicrobial and anticancer activities compared to the free ligand. tandfonline.comijsrst.com This enhancement is often explained by chelation theories, which suggest that complexation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. tandfonline.com

The antimicrobial potency of 8-hydroxyquinoline derivatives is often magnified upon coordination with metal ions. elsevierpure.comdoi.org The free 8-hydroxyquinoline ligand itself can show strong antimicrobial effects, but its metal complexes frequently demonstrate superior or broader activity against various strains of bacteria and fungi. ijsrst.comresearchgate.netdoi.org

The proposed mechanism suggests that the metal chelate acts as a more powerful toxic agent. The increased lipophilicity of the complex allows it to penetrate the microbial cell wall more effectively. tandfonline.com Once inside, the complex can dissociate, releasing the metal ion and the ligand. The charged complex or the dissociated ligand can then bind to and block the metal-binding sites of essential microbial enzymes, leading to the inhibition of metabolic pathways and cell death. tandfonline.com The antimicrobial activity of the complexes has been shown to be significant, with large zones of inhibition against various pathogens. researchgate.net

| Compound Type | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | General Observation |

|---|---|---|---|

| 8-Hydroxyquinoline (Free Ligand) | Potent (e.g., MIC ~27.58 µM). elsevierpure.comdoi.org | Active. elsevierpure.comdoi.org | Serves as a baseline for activity. elsevierpure.com |

| Transition Metal Complexes | Often enhanced activity compared to ligand. ijsrst.commdpi.com | Often enhanced activity compared to ligand. ijsrst.commdpi.com | Chelation generally increases antimicrobial potency. mdpi.com |

Metal chelation is a key strategy in the development of anticancer agents based on the 8-hydroxyquinoline framework. nih.govnih.gov The anticancer effects of these derivatives are often directly related to their interactions with biologically important metal ions like copper and iron. nih.govnih.gov

One major mechanism involves the disruption of metal homeostasis in cancer cells. nih.govnih.gov For instance, some 8-hydroxyquinoline derivatives can act as ionophores, transporting copper into cancer cells. nih.gov The resulting increase in intracellular bioavailable copper can lead to the formation of reactive oxygen species (ROS) through redox cycling, inducing oxidative stress and triggering apoptosis (programmed cell death). nih.govnih.gov These copper complexes can also inhibit the proteasome system, a critical pathway for protein degradation in cancer cells. nih.gov

Another proposed mechanism is the deprivation of essential metals, such as iron, from cancer cells, which require higher amounts for their rapid proliferation. nih.gov By chelating and sequestering these metals, the compounds can inhibit key metalloenzymes involved in DNA synthesis and repair, such as ribonucleotide reductase. nih.gov For example, certain platinum(II) complexes of 8-hydroxyquinoline derivatives have been shown to induce DNA damage and suppress the expression of human telomerase reverse transcriptase (hTERT), leading to cancer cell senescence and apoptosis. rsc.org

Advanced Research Applications of 2 Amino 4 Hydroxy 8 Methoxyquinoline Non Biological, Non Clinical

Development as Fluorescent Chemosensors for Metal Ions

Derivatives of 8-hydroxyquinoline (B1678124) (8-HQ) are widely investigated as fluorophoric ligands for creating fluorescent chemosensors capable of detecting various metal ions. nih.gov These sensors are molecules designed to bind with a specific target analyte, resulting in a measurable change in their fluorescence, indicating the presence and concentration of the target. The fundamental mechanism often involves the chelation of a metal ion by the 8-HQ moiety, which can significantly enhance the fluorescence emission of the ligand. This phenomenon, known as chelation-enhanced fluorescence (CHEF), occurs because the complexation with the metal ion increases the structural rigidity of the molecule and suppresses non-radiative decay pathways.

Research has demonstrated the efficacy of 8-HQ based chemosensors in detecting a wide array of metal ions, a selection of which is detailed below.

| Target Metal Ion | Type of 8-HQ Derivative | Observation |

| Aluminum (Al³⁺) | 8-hydroxyquinoline-carbaldehyde Schiff-base | Moderate selectivity with a detection limit <10⁻⁷M under weakly acidic conditions. |

| Zinc (Zn²⁺) | 8-amidoquinoline derivatives | These derivatives are common fluorogenic chelators for Zn²⁺ ions, valued for their stability and high affinity. nih.gov |

| Mercury (Hg²⁺) | 8-hydroxyquinoline benzoates | A prominent fluorescence enhancement was observed in the presence of Hg²⁺. researchgate.net |

| Copper (Cu²⁺) | 8-hydroxyquinoline benzoates | Significant fluorescence enhancement was noted upon binding with Cu²⁺. researchgate.net |

| Various Transition Metals | General 8-hydroxyquinoline analogues | The 8-HQ moiety is considered an ideal building block for the recognition and investigation of numerous cations. nih.gov |

The development of these sensors is a significant area of research in analytical chemistry, environmental monitoring, and materials science due to their high sensitivity and selectivity. nih.govnih.gov The presence of amino, hydroxyl, and methoxy (B1213986) groups on the 2-Amino-4-hydroxy-8-methoxyquinoline structure suggests it could be a promising candidate for the development of new, highly selective fluorescent chemosensors.

Research into Corrosion Inhibition Properties

Quinoline (B57606) derivatives, especially those based on the 8-hydroxyquinoline scaffold, have garnered considerable attention as effective corrosion inhibitors for various metals and alloys in acidic environments. najah.edumdpi.com Corrosion is an electrochemical process that causes the deterioration of materials, and inhibitors are substances that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion. najah.edumdpi.com

The inhibitory action of 8-hydroxyquinoline derivatives is attributed to their ability to adsorb onto the metal surface. researchgate.net This adsorption forms a protective film that isolates the metal from the aggressive medium, thereby impeding both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. najah.eduresearchgate.net The presence of heteroatoms (such as nitrogen and oxygen), aromatic rings, and polar functional groups in the molecular structure facilitates this adsorption through coordinate bonding with the vacant d-orbitals of the metal. najah.edu

Studies on various 8-hydroxyquinoline derivatives have demonstrated their high efficiency in protecting metals like mild steel and magnesium alloys.

| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1) | Mild Steel | 1 M HCl | 96% at 10⁻³ M najah.edu |

| (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate (Q2) | Mild Steel | 1 M HCl | 92% at 10⁻³ M najah.edu |

| N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide (HQMC) | C22E Steel | 1 M HCl | 91.73% at 10⁻³ M researchgate.net |

| 8-hydroxyquinoline (8HQ) | AZ91D Magnesium Alloy | 3.5 wt. % NaCl | 93.23% mdpi.com |

The adsorption of these inhibitors on the metal surface typically follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. najah.eduresearchgate.net The molecular structure of this compound, with its multiple potential adsorption sites (N and O atoms), makes it a strong candidate for investigation in the field of corrosion science.

Exploration in Materials Science Research (e.g., Organic Light-Emitting Diodes (OLEDs))

In the realm of materials science, quinoline derivatives are foundational components in the development of Organic Light-Emitting Diodes (OLEDs). nih.gov OLEDs are solid-state devices that utilize thin films of organic molecules to generate light when an electric current is applied. jmaterenvironsci.com A typical OLED structure consists of several layers, including an emissive layer and charge-transporting layers, sandwiched between two electrodes. researchgate.netartvin.edu.tr

8-Hydroxyquinoline and its derivatives are particularly renowned for their use in OLEDs, most famously in the form of Tris-(8-hydroxyquinolinato)aluminum (Alq3). artvin.edu.tr These compounds often serve as electron carriers or as the light-emitting material itself due to their excellent electronic properties and thermal stability. nih.govmdpi.com The performance of an OLED, including its efficiency and color of emission, is highly dependent on the molecular structure of the organic materials used. mdpi.com

Research in this area involves synthesizing new quinoline derivatives and evaluating their photophysical properties to create more efficient and durable OLED devices. dergipark.org.tr

| Quinoline Derivative Application | Role in OLED | Key Findings |

| Tris-(8-hydroxyquinolinato) aluminum (Alq3) | Emitter & Electron Transport | A commonly used, highly effective material in OLEDs. artvin.edu.tr |

| 5,7-dibromo-8-hydroxyquinoline | Fluorescent Layer | Demonstrated the highest fluorescent response among three tested derivatives; used to produce a device with UV emission. dergipark.org.tr |

| Bis(8-hydroxyquinoline) zinc (Znq₂) | Emitter & Electron Transport | Considered a good candidate to improve luminescent properties due to high quantum yield and good thermal stability. mdpi.com |

The general applicability of the quinoline scaffold in OLED technology suggests that novel derivatives like this compound could be explored for their potential electroluminescent properties. researchgate.net The specific substituents on the quinoline ring can tune the electronic energy levels and photoluminescent characteristics of the molecule, potentially leading to the development of new materials for advanced display and lighting applications.

Future Research Directions and Emerging Challenges in 2 Amino 4 Hydroxy 8 Methoxyquinoline Research

Development of Novel and Sustainable Synthetic Methodologies

The advancement of research into 2-Amino-4-hydroxy-8-methoxyquinoline is intrinsically linked to the availability of efficient and environmentally benign synthetic routes. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste. Therefore, a primary challenge and a significant area for future research is the development of novel and sustainable synthetic methodologies.

Future efforts should prioritize the exploration of green chemistry principles. This includes the use of renewable starting materials, atom-economical reactions, and the replacement of hazardous solvents with greener alternatives. For instance, one-pot synthesis, a technique that combines multiple reaction steps in a single vessel, presents a promising avenue for improving efficiency and reducing waste. Building on existing methods for synthesizing quinoline (B57606) derivatives, such as the use of ammonium (B1175870) chloride as a sustainable catalyst for producing 2-amino-4-arylquinoline-3-carbonitriles, researchers can adapt these protocols for the specific synthesis of this compound. researchgate.net

Furthermore, the exploration of biocatalysis and enzymatic synthesis could offer highly selective and environmentally friendly routes to this compound. The development of robust and scalable synthetic protocols is a critical first step to unlocking the full research potential of this compound.

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

While the broader class of 8-hydroxyquinolines is known for a range of biological activities, including antimicrobial, anticancer, and antifungal effects, the specific molecular mechanisms of this compound remain largely uninvestigated. nih.govnih.gov A significant future challenge lies in conducting in-depth mechanistic studies to elucidate how this compound interacts with biological targets at the molecular level.

Based on the structural motifs present in this compound, several potential mechanisms of action can be hypothesized. The 8-hydroxyquinoline (B1678124) core is a well-known metal chelator, and this property could be central to its biological activity. Future research should investigate its ability to bind with biologically relevant metal ions and the downstream consequences of this chelation.

Moreover, the amino and hydroxyl groups at positions 2 and 4, respectively, along with the methoxy (B1213986) group at position 8, are likely to play crucial roles in target recognition and binding. Structure-activity relationship (SAR) studies on related 8-hydroxyquinoline derivatives have shown that substitutions on the quinoline ring significantly influence their biological effects. nih.gov Therefore, detailed investigations into how this compound interacts with specific enzymes, receptors, or nucleic acids are warranted. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking simulations will be invaluable in these endeavors.

Exploration of New Application Domains

The unique chemical structure of this compound suggests that its applications could extend beyond the currently established activities of related quinoline compounds. A key area for future research is the systematic exploration of new application domains for this molecule.

Given the diverse pharmacological profiles of quinoline derivatives, this compound could be investigated for a variety of therapeutic areas. The 8-hydroxyquinoline scaffold, for instance, has been explored for its potential in treating neurodegenerative diseases, as an anti-HIV agent, and as an inhibitor of various enzymes. nih.gov It is conceivable that the specific substitutions on this compound could confer unique properties, leading to novel applications in areas such as:

Antiviral Agents: The quest for new antiviral drugs is ongoing, and the quinoline nucleus has shown promise in this regard. nih.gov

Targeted Cancer Therapy: The development of agents that can overcome multidrug resistance in cancer is a critical need. The structural features of this compound may allow for the design of more selective and effective anticancer drugs. nih.gov

Agrochemicals: Quinoline derivatives have also found use as intermediates in the synthesis of agrochemicals. researchgate.net

Systematic screening of this compound against a wide range of biological targets and in various disease models will be essential to uncover its full therapeutic and industrial potential.

Integration of Advanced Computational Approaches for Predictive Modeling

The integration of advanced computational approaches offers a powerful tool to accelerate research into this compound and to overcome some of the experimental challenges. Predictive modeling can guide synthetic efforts, prioritize biological testing, and provide insights into molecular mechanisms.

Future research should leverage computational tools for:

Virtual Screening: To identify potential biological targets for this compound by docking the molecule against libraries of protein structures.

ADMET Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of the compound, thereby guiding lead optimization and reducing the likelihood of late-stage failures in drug development.

Quantum Mechanical Calculations: To understand the electronic properties of the molecule and how they relate to its reactivity and biological activity.

Molecular Dynamics Simulations: To study the dynamic behavior of the compound when interacting with its biological targets, providing a more realistic picture of the binding process.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.